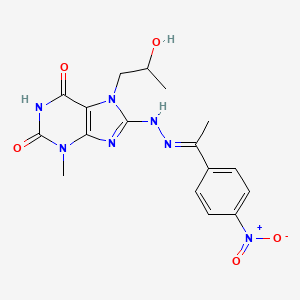
(E)-7-(2-hydroxypropyl)-3-methyl-8-(2-(1-(4-nitrophenyl)ethylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-7-(2-hydroxypropyl)-3-methyl-8-(2-(1-(4-nitrophenyl)ethylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H19N7O5 and its molecular weight is 401.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-7-(2-hydroxypropyl)-3-methyl-8-(2-(1-(4-nitrophenyl)ethylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a hydrazine derivative of purine that has garnered attention for its potential biological activities. This article reviews the synthesis, biological assessments, and molecular docking studies related to this compound, highlighting its therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the reaction of 4-nitrophenyl ethylidene with hydrazine derivatives in the presence of appropriate catalysts. The final compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Anticancer Activity
Recent studies have demonstrated that derivatives of hydrazine compounds exhibit significant anticancer properties. For instance, a related compound was tested against various cancer cell lines, including MCF-7 and MDA-MB-231, showing promising anti-proliferative effects with IC50 values indicating effective inhibition of cell growth .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro tests showed that it possesses moderate antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The inhibition zones were measured to assess efficacy compared to standard antibiotics like chloramphenicol .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Studies have indicated that similar hydrazine derivatives can inhibit COX-1 and COX-2 enzymes, which are critical in the inflammatory response. The IC50 values for these compounds were found to be lower than those of conventional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between the compound and biological targets. These studies suggest that this compound may interact favorably with certain enzyme active sites, enhancing its potential as a therapeutic agent. Docking simulations have revealed strong hydrophobic interactions and hydrogen bonding capabilities that contribute to its biological activity .
Case Studies
- Anticancer Activity : A study involving the evaluation of several hydrazine derivatives demonstrated that one derivative showed a significant reduction in cell viability across multiple cancer cell lines with an IC50 value of 15 µM .
- Antimicrobial Testing : In a comparative study against standard antibiotics, the compound exhibited an antibacterial percentage value of 80% against E. coli, suggesting notable efficacy in inhibiting bacterial growth .
- Anti-inflammatory Evaluation : Another research project focused on the anti-inflammatory properties indicated that compounds similar to this compound had lower ulcerogenic effects compared to traditional NSAIDs while maintaining effective anti-inflammatory activity .
Eigenschaften
IUPAC Name |
7-(2-hydroxypropyl)-3-methyl-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O5/c1-9(25)8-23-13-14(22(3)17(27)19-15(13)26)18-16(23)21-20-10(2)11-4-6-12(7-5-11)24(28)29/h4-7,9,25H,8H2,1-3H3,(H,18,21)(H,19,26,27)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWIDGMYQGIYAA-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1NN=C(C)C3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)NC2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1C2=C(N=C1N/N=C(\C)/C3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)NC2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














